10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- 11-(3,5-Difluorophenyl): A meta- and para-fluorinated aryl group at position 11, enhancing electron-withdrawing effects and metabolic stability.
- 3,3-Dimethyl groups: These substituents introduce steric hindrance, likely increasing structural rigidity and influencing pharmacokinetic properties .
The molecular formula is C23H24F2N2O2, with a molecular weight of 398.45 g/mol. This compound shares a core dibenzodiazepin-one scaffold with several analogs, differing primarily in substituents at positions 10 and 11.
Properties
Molecular Formula |
C23H22F2N2O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-acetyl-6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22F2N2O2/c1-13(28)27-19-7-5-4-6-17(19)26-18-11-23(2,3)12-20(29)21(18)22(27)14-8-15(24)10-16(25)9-14/h4-10,22,26H,11-12H2,1-3H3 |
InChI Key |
FJWVRMSGWBVEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Derivatives
The diazepinone ring is constructed via cyclocondensation of 1,2-diamines with diketones or ketoesters. For example, reacting 1,2-diaminobenzene derivatives with dimethyl 3-oxopentanedioate under acidic conditions yields the seven-membered ring.
Procedure :
Alternative Route via Urea Intermediate
A urea-based approach avoids diketone handling:
-
1,2-Diaminobenzene reacts with triphosgene to form a carbamate intermediate.
-
Alkylation with methyl iodide in DMSO/KOH introduces dimethyl groups.
-
Cyclization under basic conditions (NaOMe, DMF, 80°C) forms the diazepinone core.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Urea formation | Triphosgene, CH₂Cl₂, 0°C | 92 |
| Dimethylation | KOH, DMSO, MeI, 24h | 85 |
| Cyclization | NaOMe, DMF, 8h | 73 |
Functionalization at Position 10: Acetylation Strategies
Friedel-Crafts Acylation
The acetyl group is introduced via Friedel-Crafts reaction on the electron-rich aromatic ring:
-
Diazepinone core (1.0 equiv.) is treated with acetyl chloride (1.5 equiv.) and AlCl₃ (2.0 equiv.) in dichloromethane at 0°C→RT for 6h.
Challenges :
Directed Ortho-Metalation (DoM)
To enhance regioselectivity:
-
Silyl protection of the diazepinone NH with TBSCl.
-
Lithiation at position 10 using LDA (−78°C, THF).
-
Quenching with acetyl chloride.
Introduction of the 3,5-Difluorophenyl Group at Position 11
Suzuki-Miyaura Coupling
A boronic ester intermediate is coupled with 3,5-difluorophenylboronic acid:
-
Bromination : Diazepinone is brominated at position 11 using NBS (AIBN, CCl₄, 80°C).
-
Coupling : Pd(PPh₃)₄ catalyzes reaction with 3,5-difluorophenylboronic acid (1.5 equiv.) in dioxane/H₂O (3:1), K₂CO₃, 100°C, 12h.
Yield :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 81 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 67 |
Buchwald-Hartwig Amination
Alternative route for electron-deficient aryl groups:
-
11-Amino intermediate reacts with 1-bromo-3,5-difluorobenzene using Xantphos-Pd-G3 catalyst, Cs₂CO₃, 110°C.
Yield : 63%.
Optimization and Scalability
Solvent and Catalyst Screening for Cyclization
Comparative data for cyclocondensation:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | NaOMe | 80 | 8 | 73 |
| Toluene | p-TsOH | 110 | 12 | 68 |
| EtOH | NH₄OAc | 78 | 24 | 57 |
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activity which can be categorized into several key areas:
1. Anticancer Activity
Several studies have investigated the anticancer properties of dibenzo[1,4]diazepines. For instance:
- A study demonstrated that derivatives of dibenzo[1,4]diazepines possess cytotoxic effects on various cancer cell lines due to their ability to inhibit DNA synthesis and induce apoptosis .
2. Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects:
- It has been shown to interact with GABA receptors which are crucial for neurotransmission in the brain. This interaction suggests potential applications in treating anxiety and other neurological disorders .
3. Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds:
- Compounds similar to 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have demonstrated efficacy against various bacterial strains .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Research
A recent study focused on the synthesis and evaluation of new dibenzo[1,4]diazepine derivatives for their anticancer properties. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Neuropharmacological Assessment
Another research effort examined the effects of dibenzo[1,4]diazepine derivatives on anxiety-like behaviors in animal models. The findings suggested that these compounds could serve as potential anxiolytics by modulating GABAergic transmission .
Mechanism of Action
The mechanism of action of 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The following table compares the target compound with structurally similar dibenzodiazepin-one derivatives:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,5-difluorophenyl group provides moderate electron withdrawal, balancing metabolic stability and reactivity. Methoxy-substituted derivatives () demonstrate improved solubility but reduced metabolic resistance compared to halogenated analogs .
Structural Confirmation :
- X-ray diffraction studies () confirm the diazepine ring’s conformational stability, particularly with 3,3-dimethyl groups enforcing rigidity .
NMR Profiling
NMR data () suggest that substituents at positions 10 and 11 significantly affect chemical shifts in regions A (positions 29–36) and B (positions 39–44). For the target compound, fluorine atoms are expected to deshield nearby protons, creating distinct spectral signatures compared to non-fluorinated analogs .
Biological Activity
The compound 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to a class of dibenzo[b,e][1,4]diazepines known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
- IUPAC Name: 6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Molecular Formula: C21H20F2N2O
- Molecular Weight: 354.4 g/mol
- InChI: InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-9-12(22)7-8-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of a Schiff base followed by cyclization to yield the final diazepine structure. This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluation.
Pharmacological Properties
Research indicates that compounds within this class exhibit various pharmacological effects including:
- Tranquilizing Effects: The compound has shown potential as a tranquilizer in animal models.
- Muscle Relaxant Activity: It has been evaluated for muscle relaxant properties which may be beneficial in treating muscle spasms.
- Antispasmodic Effects: The compound demonstrated efficacy in reducing spasms in smooth muscle tissues.
The biological activities are believed to be mediated through interactions with neurotransmitter systems in the central nervous system (CNS). Specifically:
- GABAergic Modulation: The compound may enhance GABA receptor activity leading to increased inhibitory neurotransmission.
Study 1: Tranquilizing Effects
A study conducted on laboratory animals demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated that the compound effectively modulated anxiety levels through its action on GABA receptors.
Study 2: Muscle Relaxant Activity
In a controlled experiment assessing muscle tone in rodents, the compound exhibited dose-dependent muscle relaxant effects. The results suggested that it could be a candidate for further development as a therapeutic agent for conditions involving muscle tension.
Study 3: Antispasmodic Effects
Research involving isolated smooth muscle tissues showed that the compound significantly reduced contractions induced by acetylcholine. This suggests its potential utility in treating gastrointestinal disorders characterized by spasms.
Comparative Biological Activity Table
| Property | Compound Name | Observed Effect |
|---|---|---|
| Tranquilizing | 10-acetyl-11-(3,5-difluorophenyl)-... | Significant reduction in anxiety |
| Muscle Relaxant | 10-acetyl-11-(3,5-difluorophenyl)-... | Dose-dependent relaxation |
| Antispasmodic | 10-acetyl-11-(3,5-difluorophenyl)-... | Reduced smooth muscle contractions |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cyclization or stepwise condensation. For example:
- Palladium(II)-Catalyzed Cyclization : Reactants like arylboronic acids and dibenzoazepine precursors are heated in sealed tubes (100°C) with Pd catalysts, followed by column chromatography for purification .
- Stepwise Cyclization : Intermediate formation via nitro group reduction (using hydrogen and metal catalysts) followed by acid-catalyzed cyclization in organic solvents .
Characterization : X-ray crystallography (e.g., for related dibenzo-diazepinones) confirms stereochemistry and bond angles, with mean (C–C) deviations ≤ 0.003 Å and R-factors ≤ 0.043 . Additional techniques include NMR (for fluorine environments), mass spectrometry, and IR for functional group validation.
Basic Question: How is X-ray crystallography applied to resolve structural ambiguities in analogs of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For example:
- Crystals are grown via slow evaporation of solvent (e.g., methanol/water mixtures).
- Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL.
- Key parameters: Data-to-parameter ratio > 17.6, wR factor < 0.106, and validation of dihedral angles between aromatic rings .
Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening : Test Pd(II) complexes with varying ligands (e.g., phosphines) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or dioxane) improve solubility of fluorinated intermediates, while acidic conditions (e.g., HCl) stabilize reactive amines during cyclization .
- Temperature Gradients : Use controlled heating (80–120°C) to minimize side reactions in sealed-tube syntheses .
- Chiral Resolution : Employ chiral stationary phases (HPLC) or enzymatic resolution for enantiopure products.
Advanced Question: What strategies are used to assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Partitioning : Measure logP (octanol-water coefficient) to predict bioaccumulation. Fluorinated aryl groups (logP ~3.5) may increase persistence in lipid-rich tissues.
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
- Toxicity Assays : Multi-tiered testing:
Basic Question: Which spectroscopic techniques are most effective for characterizing fluorine substituents in this compound?
Methodological Answer:
- 19F NMR : Resolves chemical shifts for 3,5-difluorophenyl groups (typically δ −110 to −120 ppm). Coupling constants (JFF) confirm para/ortho fluorine interactions.
- IR Spectroscopy : C-F stretches appear as sharp peaks near 1200–1100 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., M+2 peaks from chlorine in analogs) .
Advanced Question: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
- Replicate Studies : Conduct triplicate assays under standardized conditions (pH, temperature, cell passage number).
- Structural Analog Comparison : Test analogs with modified substituents (e.g., replacing difluorophenyl with dichlorophenyl) to isolate structure-activity relationships .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across labs, accounting for variables like solvent purity or assay protocols .
Advanced Question: What computational approaches predict binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with benzodiazepine receptors. Focus on π-π stacking with aromatic residues and hydrogen bonding with acetyl groups.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) on binding affinity using Hammett constants .
Basic Question: How is purity validated during synthesis, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
